molecular formula C17H19NO2 B15065086 N-mesityl-4-methoxybenzamide CAS No. 98090-60-9

N-mesityl-4-methoxybenzamide

Katalognummer: B15065086
CAS-Nummer: 98090-60-9
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: YZXYUDPTQOQBDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-mesityl-4-methoxybenzamide is an organic compound that features a mesityl group attached to the nitrogen atom of a benzamide structure, with a methoxy group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with mesitylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-mesityl-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used under anhydrous conditions.

    Substitution: Sodium hydride or other strong bases can be used to deprotonate the methoxy group, followed by the addition of an electrophile.

Major Products

    Oxidation: 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: N-mesityl-4-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-mesityl-4-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-mesityl-4-methoxybenzamide involves its interaction with specific molecular targets. The mesityl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-methoxybenzamide: Lacks the mesityl group, resulting in different steric and electronic properties.

    N-mesitylbenzamide: Lacks the methoxy group, affecting its reactivity and interactions.

    N-mesityl-4-methylbenzamide: Has a methyl group instead of a methoxy group, altering its chemical behavior.

Uniqueness

N-mesityl-4-methoxybenzamide is unique due to the combination of the mesityl and methoxy groups, which provide a distinct set of steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

98090-60-9

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

4-methoxy-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C17H19NO2/c1-11-9-12(2)16(13(3)10-11)18-17(19)14-5-7-15(20-4)8-6-14/h5-10H,1-4H3,(H,18,19)

InChI-Schlüssel

YZXYUDPTQOQBDR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.